molecular formula C15H18N2O2 B11315739 N-(8-methoxyquinolin-5-yl)-3-methylbutanamide

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide

Cat. No.: B11315739
M. Wt: 258.32 g/mol
InChI Key: OSBLVSJGMNPZIC-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring substituted with a methoxy group at the 8th position and an amide linkage to a 3-methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-3-methylbutanamide typically involves the reaction of 8-methoxyquinoline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 8-hydroxyquinoline derivative.

    Reduction: N-(8-aminoquinolin-5-yl)-3-methylbutanamide.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-3-methylbutanamide

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-14(18)17-12-6-7-13(19-3)15-11(12)5-4-8-16-15/h4-8,10H,9H2,1-3H3,(H,17,18)

InChI Key

OSBLVSJGMNPZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OC

Origin of Product

United States

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